(E)-(2-Aminophenyl)(phenyl)methanone oxime

Stereochemical analysis Isomer differentiation UV-Vis spectroscopy

(E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS 15185-37-2), also known as (E)-2-Aminobenzophenone oxime, is a solid organic compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. It features an oxime functional group in a defined E-configuration adjacent to an ortho-amino group on the aromatic ring.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 15185-37-2
Cat. No. B1174232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(2-Aminophenyl)(phenyl)methanone oxime
CAS15185-37-2
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N
InChIInChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS 15185-37-2) for Research and Synthesis


(E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS 15185-37-2), also known as (E)-2-Aminobenzophenone oxime, is a solid organic compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . It features an oxime functional group in a defined E-configuration adjacent to an ortho-amino group on the aromatic ring. This specific stereochemical arrangement is the defining characteristic of this compound, distinguishing it from its Z-isomer (CAS 4844-60-4) and unsubstituted benzophenone oximes. Commercially, it is typically offered at 95% purity and is primarily utilized as a versatile synthetic intermediate in the preparation of heterocyclic compounds, most notably 1,4-benzodiazepines [1].

Why Generic Substitution Fails: The Stereochemical and Functional Specificity of (E)-(2-Aminophenyl)(phenyl)methanone oxime


Substituting (E)-(2-Aminophenyl)(phenyl)methanone oxime with its Z-isomer or a simple benzophenone oxime is not valid for applications requiring defined stereochemistry. The E-configuration is critical because it uniquely enables a specific intramolecular N-H...N=C hydrogen bond between the ortho-amino proton and the oxime nitrogen, a feature absent in the Z-isomer [1]. This structural difference directly impacts the compound's reactivity, spectroscopic signature, and metal-chelation behavior [1][2]. Furthermore, the ortho-amino group is essential for its role as a precursor; the patented synthesis of 1,4-benzodiazepines explicitly relies on the cyclization of 2-aminobenzophenone oxime intermediates, not the parent benzophenone oxime [3]. Using a close analog without these specific functional groups in the exact spatial arrangement will not yield the desired heterocyclic products.

Quantitative Evidence Guide: Direct Comparator Data for (E)-(2-Aminophenyl)(phenyl)methanone oxime


E-Isomer vs. Z-Isomer: Key Spectroscopic Differentiation via UV-Vis Absorption

The E-configuration of 2-aminobenzophenone oxime (the anti-isomer) exhibits distinct ultraviolet absorption features compared to the Z-isomer (syn-isomer). The anti-form shows an increased intensity of absorption and an absorption maximum at a lower wavelength in the 220–250 mμ range relative to the syn-form [1]. For the broad absorption band in the 300–350 mμ range, the anti-form shows a shift to a higher wavelength compared to the syn-form, with the intensity differences being predominantly attributed to molecular geometry differences, with only a small contribution from the intramolecular hydrogen bond [1]. This provides a clear, quantifiable spectroscopic method for verifying isomeric identity and purity during procurement.

Stereochemical analysis Isomer differentiation UV-Vis spectroscopy

E-Isomer vs. Z-Isomer: Copper(II) Complexation Selectivity

The anti (E) isomer of 2-aminobenzophenone oxime demonstrates a specific colorimetric response to copper(II) ions, while the syn (Z) isomer does not. In a study screening nine bivalent cations, only Cu++ yielded a positive color change with anti-2-amino-5-chlorobenzophenone oxime, owing to complex formation, whereas the syn isomer gave a negative result with all cations tested [1]. This test reliably distinguished the two isomeric forms across eight additional analogous oxime pairs [1]. A crystalline complex, [C13H11ClN2O)2Cu·H2O]2++2SO4--, was isolated from solution, confirming the distinct chelating ability of the anti-configuration [1]. This demonstrates that the E-isomer's specific geometry enables bidentate coordination.

Metal chelation Isomer-specific reactivity Spectrophotometric assay

Esteric Control in 1,4-Benzodiazepine Synthesis: Comparing 2-Aminobenzophenone Oxime to the Parent Ketone

The patented synthesis of 1,4-benzodiazepines explicitly requires a 2-aminobenzophenone oxime intermediate, not the parent 2-aminobenzophenone ketone [1]. The three-step process involves: (1) oximation of 2-aminobenzophenone with hydroxylamine, (2) acylation with an α-halo-lower alkanoyl halide, and (3) base-catalyzed cyclization to yield the benzodiazepine N-oxide [1]. Bypassing the oxime formation step or substituting the oxime with the ketone would not yield the correct cyclized product. In contrast, a related study showed that reacting 2-aminobenzophenone oxime with ethyl 4-chloroacetoacetate directly yields 1,4-benzodiazepines, while the competitive pathway forms 1,2-dihydroquinazolines, illustrating the delicate reactivity governed by the oxime group [2].

Heterocyclic synthesis Pharmaceutical intermediates 1,4-Benzodiazepines

Difference in Intramolecular H-Bonding versus 2-Aminobenzophenone

The anti (E) isomer of 2-aminobenzophenone oxime forms a unique intramolecular N-H...N=C hydrogen bond between the amino proton and the imine nitrogen of the oxime, a feature confirmed by lower symmetric NH stretching frequencies in the IR spectrum compared to the syn isomer [1][2]. This hydrogen bond is absent in both the syn-oxime and the parent 2-aminobenzophenone, which lacks the oxime imine nitrogen [2]. This structural motif pre-organizes the molecule for specific cyclization reactions and stabilizes the E-configuration, influencing the compound's melting point (157-158 °C) and potentially its solubility profile compared to the Z-isomer [3].

Molecular geometry Hydrogen bonding Spectroscopic analysis

Verified Application Scenarios for (E)-(2-Aminophenyl)(phenyl)methanone oxime


Synthesis of 1,4-Benzodiazepine Pharmaceuticals

The compound is a direct and protected precursor for 1,4-benzodiazepines, a class of drugs that includes anxiolytics and sedatives. The patented synthetic route, which utilizes the pre-formed oxime, guarantees the correct ring-closure to the desired benzodiazepine 4-oxide, a transformation that is not achievable with the parent ketone or the wrong isomer [6]. This makes it a strategic procurement choice for medicinal chemistry labs aiming to build benzodiazepine-focused libraries.

Synthesis of 99m-Technetium Brain Imaging Agents

(E)-2-Aminobenzophenone oxime serves as the key scaffold for synthesizing 2-(N-arylmethylideneamine) benzophenone oxime ligands, which are then radiolabelled with technetium-99m. Computational studies have confirmed that only the ligand derived from this specific oxime scaffold forms a stable lipophilic complex with 99mTc, validating its potential as a radiopharmaceutical precursor for brain imaging [6]. Its procurement enables the rapid generation of candidate imaging agents.

Isomer-Specific Coordination Chemistry Studies

Due to its unique ability to form a stable, crystalline complex with copper(II) ions—a property its Z-isomer completely lacks—this compound is an ideal probe or standard for studying isomer-dependent metal chelation. Researchers can exploit this selective reactivity to develop colorimetric sensors for copper or to investigate the fundamentals of bidentate ligand design [6].

Quality Control Standard for Isomeric Purity

The distinct UV-Vis absorption profiles of the E- and Z-isomers in the 220-250 mµ and 300-350 mµ ranges provide a straightforward method for analytical labs to use this compound as a reference standard. This is crucial for verifying the isomeric purity of synthesized batches and for conducting stability studies where isomerization might occur [6].

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